

# In-Depth Technical Guide: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

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## Compound of Interest

Compound Name: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Cat. No.: B145276

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## Introduction

**Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate** is a benzoate ester derivative with the CAS number 22027-52-7. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Its structure, featuring both a  $\beta$ -keto ester and an aromatic ring, allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. Preliminary studies have suggested its potential in exhibiting antimicrobial, anticancer, and anti-inflammatory properties, though further research is required to fully elucidate its biological activities and mechanisms of action.<sup>[1]</sup>

## Physicochemical Properties

The physical and chemical properties of **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate** are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point values across different sources. The molecular formula is consistently reported as C<sub>12</sub>H<sub>12</sub>O<sub>5</sub>.

Property	Value	Source(s)
Molecular Formula	C12H12O5	
Molecular Weight	236.22 g/mol	
CAS Number	22027-52-7	[1]
Physical Appearance	White to pale cream crystals, powder, crystalline powder, lumps, or fused solid.	[2]
Melting Point	83-86 °C	[1]
	88-92 °C	
Boiling Point	363.8 °C at 760 mmHg	
Solubility	Data not available.	

## Synthesis

A plausible and common method for the synthesis of  $\beta$ -keto esters like **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate** is the Claisen condensation.[3][4][5][6][7] This reaction involves the condensation of an ester with another ester or a ketone in the presence of a strong base. For the synthesis of the target compound, a crossed Claisen condensation between methyl 4-(methoxycarbonyl)benzoate and dimethyl malonate would be a logical approach.

## Experimental Protocol: Claisen Condensation

The following is a generalized experimental protocol for a crossed Claisen condensation that can be adapted for the synthesis of **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate**.

Materials:

- Methyl 4-(methoxycarbonyl)benzoate
- Dimethyl malonate
- Sodium methoxide (or another suitable strong base like sodium hydride)

- Anhydrous solvent (e.g., toluene, THF, or diethyl ether)
- Hydrochloric acid (for neutralization)
- Organic solvent for extraction (e.g., ethyl acetate)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a solution of sodium methoxide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** To the stirred solution of the base, add a solution of methyl 4-(methoxycarbonyl)benzoate and dimethyl malonate in the anhydrous solvent dropwise from the dropping funnel at a controlled temperature (often room temperature or slightly elevated).
- **Reaction:** After the addition is complete, stir the reaction mixture at room temperature or under reflux for a specified period until the reaction is complete (monitored by TLC).
- **Work-up:** Cool the reaction mixture to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for Synthesis:



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Caption: General workflow for the synthesis of **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate**.

## Analytical Characterization

While specific spectral data for **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate** is not readily available in the searched literature, the expected spectroscopic characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Expected signals would include singlets for the two methoxy groups, a singlet for the methylene protons flanked by two carbonyl groups, and a set of doublets in the aromatic region corresponding to the para-substituted benzene ring.
- $^{13}\text{C}$  NMR: Expected signals would include those for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic ring, the methylene carbon, and the methoxy carbons.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching vibrations of the ester and ketone functional groups, C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

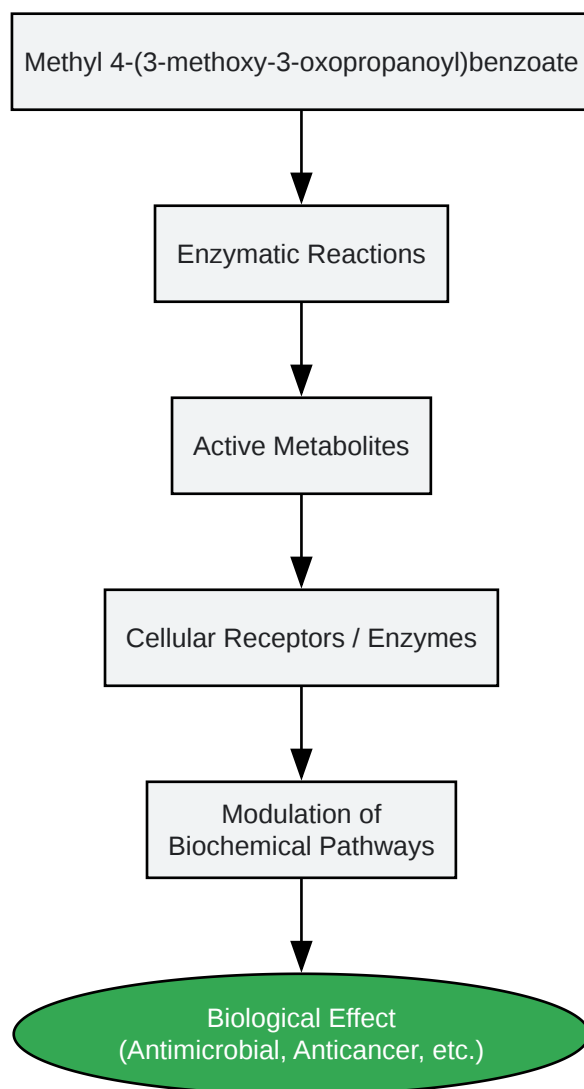
Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (236.22 g/mol ). Fragmentation patterns would likely involve the loss of methoxy groups and other characteristic fragments.

## Biological Activity and Signaling Pathways

Preliminary information suggests that **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate** may possess antimicrobial, anticancer, and anti-inflammatory activities.<sup>[1]</sup> However, detailed studies elucidating the specific mechanisms of action and the signaling pathways involved are currently lacking in the scientific literature. The biological activity is hypothesized to stem from the interaction of the compound or its metabolites with cellular receptors or enzymes, thereby modulating various biochemical pathways.<sup>[1]</sup>

Hypothesized Mechanism of Action:



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Caption: Hypothesized mechanism of biological activity for **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate**.

Further research, including in vitro and in vivo studies, is necessary to validate these potential biological effects and to identify the specific molecular targets and signaling cascades that are modulated by this compound.

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